Deoxyshikonofuran

Plant Biotechnology Secondary Metabolism Bioprocess Monitoring

Deoxyshikonofuran (CAS 104056-81-7, C₁₆H₁₈O₃) is an irreplaceable meroterpenoid metabolite for shikonin biosynthetic pathway research. Unlike shikonin—absent in standard liquid cultures—deoxyshikonofuran accumulates exclusively in producing cell lines, providing a quantifiable HPLC marker for pathway activation and bioprocess optimization. It serves as a critical standard for precursor fate tracing, gene-editing readouts, and SAR studies, where shikonofuran derivatives exhibit superior GH33 sialidase inhibition over naphthoquinone-based analogs. Substitution with shikonin or acetylshikonin is scientifically invalid. Supplied with established NMR, MS, and HPLC characterization data for analytical method development and botanical extract profiling.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
Cat. No. B564060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyshikonofuran
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H18O3/c1-11(2)4-3-5-12-8-16(19-10-12)14-9-13(17)6-7-15(14)18/h4,6-10,17-18H,3,5H2,1-2H3
InChIKeyXMPRNTVGVZUZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxyshikonofuran: A Defined Shikonin Biosynthetic Metabolite for Plant Secondary Metabolism Research


Deoxyshikonofuran (CAS 104056-81-7, C₁₆H₁₈O₃) is a shikonofuran derivative and a meroterpenoid metabolite isolated from shikonin-producing cell cultures of Lithospermum erythrorhizon [1]. It is a key intermediate in the shikimate-derived secondary metabolic pathway that yields the naphthoquinone pigments known as shikonins [2]. Unlike shikonin, which is a red pigment, deoxyshikonofuran is a hydroquinone derivative that lacks the characteristic naphthoquinone chromophore, making it chemically distinct and valuable as a pathway-specific probe .

Why Deoxyshikonofuran Cannot Be Substituted by Other Shikonin Derivatives for Pathway Analysis


Substitution of deoxyshikonofuran with more common shikonin derivatives like shikonin or acetylshikonin is not scientifically valid for studies of the shikonin biosynthetic pathway. Deoxyshikonofuran is a specific meroterpenoid metabolite produced in shikonin-producing cells and is not found in non-producing cultures, indicating it is a product of a specific, regulated branch of the pathway [1]. Its absence in non-producing lines makes it a precise diagnostic marker for pathway activation, a role that cannot be filled by the end-product shikonin which is absent in both producing and non-producing liquid cultures [2]. Furthermore, in sialidase inhibition assays, shikonofuran derivatives, as a class, demonstrate significantly greater potency against GH33 sialidases than naphthoquinone-based shikonin derivatives, making the selection of the correct compound class critical for assay outcome [3].

Quantitative Evidence for Deoxyshikonofuran: Differentiation from Shikonin and Shikonofuran E


Exclusive Accumulation in Shikonin-Producing Cell Lines: A Quantitative Marker for Pathway Activation

Deoxyshikonofuran was isolated exclusively from shikonin-producing cell suspension cultures of Lithospermum erythrorhizon, while it was completely absent from non-shikonin-producing cultures. This contrasts with shikonin itself, which is also absent in both culture types under the studied conditions [1]. This presence/absence dichotomy provides a definitive binary marker for pathway activation that is not confounded by the end-product's production dynamics.

Plant Biotechnology Secondary Metabolism Bioprocess Monitoring

Validated HPLC Method for Quantification: Enabling Precise Pathway Engineering

A high-performance liquid chromatography (HPLC) method was established and validated for the simultaneous quantification of deoxyshikonofuran and 16 other shikimate-derived metabolites in L. erythrorhizon cell cultures [1]. This method differentiates deoxyshikonofuran from other lipophilic compounds like echinofuran B and acetylshikonin based on its unique retention time. While the study does not provide a direct IC50 comparison for bioactivity, it provides a robust, quantitative analytical foundation for its use as a tracer molecule.

Analytical Chemistry Metabolic Engineering Quality Control

Structural Confirmation via NMR and MS: Verifying Identity for Pathway Elucidation

The structure of deoxyshikonofuran was elucidated and confirmed by extensive spectroscopic methods, including NMR and MS, distinguishing it from the co-isolated metabolite shikonofuran E [1]. This rigorous structural characterization, performed at the time of its discovery, provides the definitive chemical identity required for its use as a pathway standard, in contrast to less well-characterized or novel isolates.

Structural Biology Natural Products Chemistry Biosynthesis

Defined Physical Properties for Experimental Reproducibility

Deoxyshikonofuran is provided with a defined molecular formula (C₁₆H₁₈O₃) and molecular weight (258.31 g/mol) . This contrasts with the more commonly available shikonin (C₁₆H₁₆O₅, MW 288.30 g/mol) [1] and the close analog shikonofuran E. While this is a fundamental property, the explicit specification of purity and storage conditions (e.g., powder at -20°C) by commercial suppliers ensures experimental reproducibility when procuring this specific metabolite over a less-defined alternative.

Chemical Properties Inventory Management Experimental Planning

Optimal Scientific Applications for Deoxyshikonofuran Based on Its Unique Evidence Profile


Precise Bioprocess Monitoring and Optimization in Plant Cell Culture

As deoxyshikonofuran accumulates exclusively in shikonin-producing cell lines and is part of a validated HPLC quantification panel, it serves as an ideal, quantifiable marker for monitoring the activation and productivity of the shikonin pathway during bioprocess development [1][2]. Its detection provides a more direct readout of pathway flux than measuring the end-product shikonin, which is not produced under standard liquid culture conditions [1].

Metabolic Engineering and Gene Function Studies in Shikonin Biosynthesis

Given its specific position in the biosynthetic grid, deoxyshikonofuran is a critical standard for tracing the metabolic fate of precursors like m-geranyl-p-hydroxybenzoic acid and geranylhydroquinone [1]. Studies involving gene knockout or overexpression in L. erythrorhizon cell cultures can use changes in deoxyshikonofuran titer as a direct and specific readout for the activity of the branch leading to furylhydroquinones, which cannot be inferred from shikonin levels alone [2].

Analytical Method Development and Validation for Natural Product Libraries

The established NMR, MS, and HPLC data for deoxyshikonofuran [1][2] make it a valuable reference standard for developing new analytical methods for complex botanical extracts from Lithospermum and related species. It can be used as a retention time marker and calibration standard in UHPLC-MS/MS methods aimed at the comprehensive profiling of shikonofuran-type metabolites, a class known for potent sialidase inhibition [3].

Comparative Studies on Structure-Activity Relationships (SAR) of Shikonofurans

In SAR studies investigating the biological activities of shikonin-related compounds, deoxyshikonofuran represents a key scaffold for comparison. While shikonofuran E is a potent GH33 sialidase inhibitor (IC50 = 0.24 μM) [3], deoxyshikonofuran's distinct structure (lacking the oxidized naphthoquinone core) provides a valuable negative control or baseline for mapping the structural requirements for bioactivity within this chemical class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxyshikonofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.